3,4'-Dimethylbenzhydrol
Overview
Description
3,4’-Dimethylbenzhydrol is an organic compound with the molecular formula C15H16O. It is a derivative of benzhydrol, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4’-Dimethylbenzhydrol can be synthesized through several methods. One common approach involves the reaction of 3-iodotoluene with p-tolualdehyde in the presence of a Grignard reagent, such as TurboGrignard, in tetrahydrofuran at room temperature. The reaction is followed by treatment with ammonium chloride in a mixture of tetrahydrofuran and water .
Industrial Production Methods: Industrial production of 3,4’-Dimethylbenzhydrol typically involves the chloromethylation of o-xylene in a cetyltrimethylammonium bromide (CTAB) micellar catalytic system. This method enhances the yield and provides an efficient work-up procedure .
Chemical Reactions Analysis
Types of Reactions: 3,4’-Dimethylbenzhydrol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it back to its corresponding alcohol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of benzylic hydrogens.
Common Reagents and Conditions:
Oxidizing Agents: N-bromosuccinimide (NBS), pyridinium chlorochromate, and molecular bromine.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogens and other nucleophiles.
Major Products:
Oxidation: Benzophenones.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzhydrols.
Scientific Research Applications
3,4’-Dimethylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It serves as a biochemical tool in proteomics research.
Medicine: It is used in the development of pharmaceutical intermediates and bioactive compounds.
Industry: It is employed in the production of specialty chemicals, polymer additives, and dyes.
Mechanism of Action
The mechanism of action of 3,4’-Dimethylbenzhydrol involves its ability to undergo oxidation and reduction reactions. During oxidation, it forms benzophenones, which are useful intermediates in various chemical syntheses. The presence of benzylic hydrogens makes it susceptible to free radical attack, facilitating these reactions .
Comparison with Similar Compounds
4,4’-Dimethylbenzhydrol: Another derivative of benzhydrol with methyl groups at the 4 positions of both benzene rings.
3,4-Dimethylbenzaldehyde: A related compound used as an intermediate in organic synthesis.
Uniqueness: 3,4’-Dimethylbenzhydrol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3-methylphenyl)-(4-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBLKWQHXVGPLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374375 | |
Record name | 3,4'-Dimethylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-73-6 | |
Record name | 3,4'-Dimethylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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